molecular formula C11H16O3 B033774 2-Propenoic acid, 2-methyl-, 7-oxabicyclo[4.1.0]hept-3-ylmethyl ester CAS No. 82428-30-6

2-Propenoic acid, 2-methyl-, 7-oxabicyclo[4.1.0]hept-3-ylmethyl ester

Cat. No. B033774
CAS RN: 82428-30-6
M. Wt: 196.24 g/mol
InChI Key: FYYIUODUDSPAJQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The compound has been synthesized through different methods, including a highly regioselective Diels-Alder reaction that showcases the efficiency of using simple reagents like HCl for challenging hydrolysis reactions (Valquiria Aragão et al., 2005). Moreover, enzymatic kinetic resolution has been utilized to prepare certain precursors, highlighting the versatility of synthesis approaches for such complex molecules (C. Schueller et al., 1996).

Molecular Structure Analysis

The molecular structure of 2-Propenoic acid derivatives has been a subject of study, with research focusing on the stereocontrolled synthesis of its stereoisomers, demonstrating the compound's diverse structural possibilities and their significance in synthetic chemistry (J. Mulzer et al., 2000).

Chemical Reactions and Properties

Chemical reactions involving 2-Propenoic acid, 2-methyl-, 7-oxabicyclo[4.1.0]hept-3-ylmethyl ester include anionic ring expansion reactions, which provide an efficient entry into the carbon framework of oxygenated cembranoids, showcasing the compound's reactivity and potential for creating complex molecular structures (Qing Xu et al., 2001).

Physical Properties Analysis

The physical properties of this compound, such as boiling points and molecular mass, have been documented, indicating its stability under certain conditions and providing a foundation for its handling and application in chemical syntheses (IARC monographs on the evaluation of carcinogenic risks to humans, 1999).

Chemical Properties Analysis

The compound's chemical properties, including its reactivity in the presence of various reagents and conditions, have been explored through studies focusing on skeletal transformations and the synthesis of functionally diverse derivatives, highlighting its potential as a versatile intermediate in organic synthesis (P. Mukherjee & Asish R. Das, 2016).

Safety And Hazards

This compound is subject to reporting for significant new uses, including protection in the workplace . It is recommended to avoid inhalation, ingestion, or skin contact, and appropriate protective gloves, glasses, and masks should be worn when handling it . If contact occurs, it should be washed off immediately with plenty of water, and medical assistance should be sought if necessary .

properties

IUPAC Name

7-oxabicyclo[4.1.0]heptan-3-ylmethyl 2-methylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O3/c1-7(2)11(12)13-6-8-3-4-9-10(5-8)14-9/h8-10H,1,3-6H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYYIUODUDSPAJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)OCC1CCC2C(C1)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

128703-08-2
Record name 2-Propenoic acid, 2-methyl-, 7-oxabicyclo[4.1.0]hept-3-ylmethyl ester, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=128703-08-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID701002678
Record name (7-Oxabicyclo[4.1.0]heptan-3-yl)methyl 2-methylprop-2-enoate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name 2-Propenoic acid, 2-methyl-, 7-oxabicyclo[4.1.0]hept-3-ylmethyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Product Name

2-Propenoic acid, 2-methyl-, 7-oxabicyclo[4.1.0]hept-3-ylmethyl ester

CAS RN

82428-30-6
Record name 7-Oxabicyclo[4.1.0]hept-3-ylmethyl 2-methyl-2-propenoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=82428-30-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Propenoic acid, 2-methyl-, 7-oxabicyclo[4.1.0]hept-3-ylmethyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name (7-Oxabicyclo[4.1.0]heptan-3-yl)methyl 2-methylprop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701002678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-oxabicyclo[4.1.0]hept-3-ylmethyl methacrylate
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.214.738
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A 8 liter, 4 necked flask equipped with a thermometer, cooling jacket, stirring means and drip funnel was charged with 200 g of cyclohexen-4-ylmethyl methacrylate produced in Step A and 1200 ml of methylene chloride. The reactants were cooled to a temperature below 10° C. A solution of 263.6 g of m-chloroperbenzoic acid (80% purity, Kishida Chemicals) in 2800 ml of methylene chloride was added thereto dropwise over 3 hours and then allowed to react for additional 3 hours with stirring. After the reaction, an amount of 10% aqueous solution of sodium sulfite was added to the reaction mixture and allowed to react at room temperature for 1 hour to decompose unreacted perbenzoate. After having confirmed the absence of perbenzoate using starch-iodine indicator paper, the reaction mixture was washed with 1000 ml of an aqueous solution containing 81 g of sodium carbonate and then with an amount of saline successively. Thereafter the mixture was dried over magnesium sulfate and evaporated under reduced pressure with addition of 40 mg of p-methoxyquinone as a polymerization inhibitor to remove the solvent. 206 g of crude product of the titled compound was obtained. Yied: 95% of theory.
Quantity
200 g
Type
reactant
Reaction Step One
Quantity
1200 mL
Type
solvent
Reaction Step One
Quantity
263.6 g
Type
reactant
Reaction Step Two
Quantity
2800 mL
Type
solvent
Reaction Step Two
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
perbenzoate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
perbenzoate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
starch iodine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

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